molecular formula C16H15ClN2OS B11564379 2-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide

2-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11564379
M. Wt: 318.8 g/mol
InChI Key: QPRGYBPWAPLURM-VCHYOVAHSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide is a complex organic compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide typically involves the reaction of 4-chlorobenzenethiol with an appropriate hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding hydrazines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]nicotinate
  • 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H15ClN2OS

Molecular Weight

318.8 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[(E)-(3-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H15ClN2OS/c1-12-3-2-4-13(9-12)10-18-19-16(20)11-21-15-7-5-14(17)6-8-15/h2-10H,11H2,1H3,(H,19,20)/b18-10+

InChI Key

QPRGYBPWAPLURM-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC(=O)CSC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)CSC2=CC=C(C=C2)Cl

Origin of Product

United States

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